molecular formula C20H16FNOS B4976286 N-(2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4976286
M. Wt: 337.4 g/mol
InChI Key: VSGIEMXHKYOKHF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a chemical compound with a complex structure that includes fluorine, phenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-fluoroaniline with phenylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

Scientific Research Applications

N-(2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)-2-(phenylsulfanyl)acetamide
  • N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide stands out due to its unique combination of fluorine, phenyl, and sulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGIEMXHKYOKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2F)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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